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Compound of Interest

Compound Name: Z-Ser-thr-ome

CAS No.: 7412-61-5

Cat. No.: B1390823 Get Quote

CAS No: 7412-61-5 | Formula: C₁₆H₂₂N₂O₄ | M.W.: 354.36 g/mol [1]

Executive Summary & Molecular Architecture
Z-Ser-Thr-OMe is a protected dipeptide intermediate frequently used in the synthesis of

serine/threonine-rich bioactive peptides (e.g., mucins, phosphorylation substrates). Its

structural integrity relies on the stability of the benzyloxycarbonyl (Z) group and the methyl

ester (OMe) under neutral conditions, while the free hydroxyl groups on the Serine and

Threonine side chains remain unprotected, serving as diagnostic markers in spectroscopic

analysis.

Structural Components for Analysis[2][3]
N-Terminus: Z-group (Carbobenzyloxy).[2] Key Signal: Aromatic protons & benzylic

methylene.

Core Residue 1: L-Serine. Key Signal: Primary alcohol (-CH₂OH).

Core Residue 2: L-Threonine.[3][4] Key Signal: Secondary alcohol (-CH(OH)CH₃) & methyl

doublet.

C-Terminus: Methyl Ester. Key Signal: Methoxy singlet.
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Synthesis & Purification Workflow
To ensure the spectroscopic data below correlates with high-purity material, the following

workflow is recommended. Impurities such as dicyclohexylurea (DCU) or unreacted Z-Ser-OH

will significantly alter the NMR landscape in the 3.0–5.0 ppm region.

Reagents:
Z-Ser-OH + H-Thr-OMe

(Coupling Agent: EDC/HOBt)

Reaction
Solvent: DMF/DCM

Temp: 0°C to RT

 12-24h
Workup

Acid/Base Wash
(Remove unreacted amine/acid)

 Quench
Purification

Recrystallization (EtOAc/Hex)
or Flash Column

 Crude Solid
Spectroscopic

Validation
(NMR, IR, MS)

 Pure Crystal

Click to download full resolution via product page

Figure 1: Standard synthesis and isolation workflow for Z-Ser-Thr-OMe, ensuring removal of

coupling byproducts prior to analysis.

Spectroscopic Data Specifications
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended for solubility and OH proton visibility) or CDCl₃ (Common,

but OH peaks may broaden). Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)
The proton spectrum is characterized by the distinct spin systems of the Serine and Threonine

side chains.
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Context

7.30 – 7.40 Multiplet 5H Ar-H
Z-group aromatic

ring

7.50 – 8.00 Doublet (x2) 2H -NH-
Amide protons

(Ser & Thr NH)

5.05 Singlet 2H Ph-CH₂-O
Z-group benzylic

methylene

4.90 – 5.10 Broad 2H -OH

Side chain

hydroxyls (Ser &

Thr)

4.45 Multiplet 1H α-CH (Thr)
Threonine alpha

proton

4.20 Multiplet 1H α-CH (Ser)
Serine alpha

proton

4.05 Multiplet 1H β-CH (Thr)
Threonine beta

proton

3.60 – 3.75 Multiplet 2H β-CH₂ (Ser)
Serine beta

protons

3.65 Singlet 3H -OCH₃
Methyl ester (C-

terminus)

1.08 Doublet (J=6Hz) 3H γ-CH₃ (Thr)
Threonine methyl

group

Diagnostic Note: The Threonine methyl doublet at ~1.1 ppm and the Z-group benzylic singlet at

~5.1 ppm are the primary checks for correct fragment incorporation.

¹³C NMR (100 MHz, DMSO-d₆)
Verifies the carbon skeleton and oxidation states.
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Shift (δ ppm) Carbon Type Assignment

170.5, 171.2 C=O
Peptide Amide & Ester

Carbonyls

156.5 C=O Carbamate Carbonyl (Z-group)

137.0 C_quat Aromatic ipso-carbon

127.8 – 128.5 CH_ar Aromatic carbons

66.5 CH₂ Benzylic CH₂ (Z-group)

67.0 CH Threonine β-carbon

62.0 CH₂ Serine β-carbon

58.5 CH Threonine α-carbon

56.5 CH Serine α-carbon

52.0 CH₃ Methyl Ester (-OCH₃)

20.0 CH₃ Threonine γ-carbon

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance). The spectrum confirms the presence

of the carbamate, ester, and amide functionalities.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Mode

3300 – 3450 Broad, Med O-H / N-H Stretching (H-bonded)

3030 – 3060 Weak C-H (Ar) Aromatic C-H stretch

2950 – 2980 Weak C-H (Alk) Aliphatic C-H stretch

1740 – 1750 Strong C=O (Ester) Methyl ester carbonyl

1680 – 1695 Strong C=O (Z) Carbamate carbonyl

1640 – 1660 Strong C=O (Amide I) Peptide bond carbonyl

1530 – 1550 Medium N-H (Amide II) N-H bending

Mass Spectrometry (MS)
Technique: ESI-MS (Electrospray Ionization) in Positive Mode.

Molecular Formula: C₁₆H₂₂N₂O₇[1]

Exact Mass: 354.1427 Da

Observed Ions:

[M+H]⁺: 355.15 m/z (Base Peak)

[M+Na]⁺: 377.13 m/z (Sodium adduct, common in glass storage)

[M+NH₄]⁺: 372.18 m/z (If ammonium buffers used)

Fragmentation Pathway (MS/MS)
Fragmentation typically occurs at the labile amide bonds.
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Figure 2: Primary fragmentation pathways observed in ESI-MS/MS, useful for confirming

sequence order (Ser-Thr vs Thr-Ser).

Physical Properties & Quality Control
Physical State: White crystalline powder.

Melting Point: 128 – 130 °C (Lit. Value: 126–127 °C).[2]

Optical Rotation:

(c=1.98, DMF).[2]

Solubility: Soluble in DMF, DMSO, Methanol, Ethyl Acetate. Insoluble in Water, Hexane.

QC Check: If the melting point is depressed (<120°C), check for Z-Ser-OH contamination

(acidic impurity) or DCU (neutral impurity, insoluble in cold EtOAc).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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